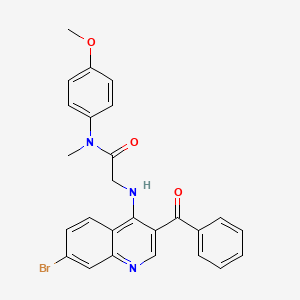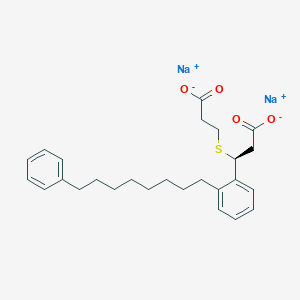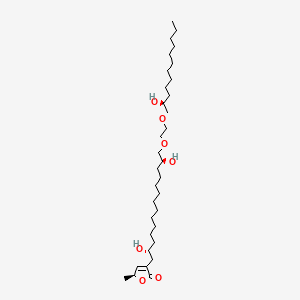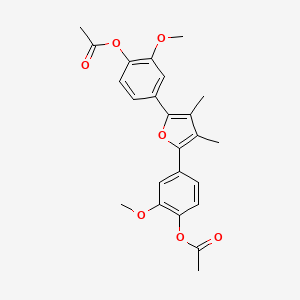
2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials might include 3-benzoyl-7-bromoquinoline and 4-methoxyphenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.
Substitution: This reaction might involve replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It might be studied for its interactions with biological macromolecules.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are often required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other quinoline derivatives, such as:
- 2-((3-Benzoyl-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
- 2-((7-Bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
Uniqueness
The uniqueness of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.
Propiedades
Número CAS |
127447-69-2 |
|---|---|
Fórmula molecular |
C26H22BrN3O3 |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
2-[(3-benzoyl-7-bromoquinolin-4-yl)amino]-N-(4-methoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C26H22BrN3O3/c1-30(19-9-11-20(33-2)12-10-19)24(31)16-29-25-21-13-8-18(27)14-23(21)28-15-22(25)26(32)17-6-4-3-5-7-17/h3-15H,16H2,1-2H3,(H,28,29) |
Clave InChI |
NYTLAKBDMJWEBL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)OC)C(=O)CNC2=C3C=CC(=CC3=NC=C2C(=O)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















